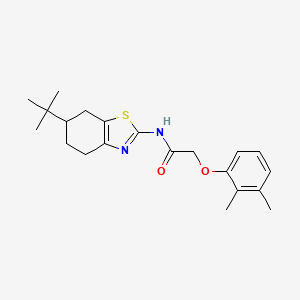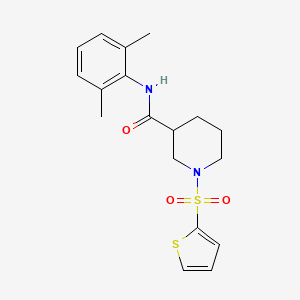
5-(3-fluoro-4-methylphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluoro-4-methylphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide: , also known by its chemical formula C18H14FNO3, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Méthodes De Préparation
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Oxazole Ring:
- A suitable precursor (e.g., 3-fluoro-4-methylbenzoic acid) is reacted with an amine (e.g., 3-methoxyaniline) to form the oxazole ring.
- Cyclization occurs via condensation reactions, typically using dehydrating agents or Lewis acids.
-
Carboxamide Formation:
- The oxazole intermediate is then treated with a carboxylic acid derivative (e.g., acyl chloride) to introduce the carboxamide group.
Reaction Conditions:
- Reactions are typically carried out under anhydrous conditions.
- Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.
- Catalysts or reagents like triethylamine, pyridine, or phosphorus pentoxide facilitate the reactions.
Industrial Production:
Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization ensures high yields and purity.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the oxazole ring or the carboxamide group may occur.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).
Major Products:
The specific products depend on reaction conditions and substituents. Potential products include derivatives of the oxazole ring or modified phenyl groups.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, anticancer).
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with related structures (such as other oxazoles or carboxamides) can be compared to highlight its uniqueness.
Propriétés
Formule moléculaire |
C18H15FN2O3 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
5-(3-fluoro-4-methylphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O3/c1-11-6-7-12(8-15(11)19)17-10-16(21-24-17)18(22)20-13-4-3-5-14(9-13)23-2/h3-10H,1-2H3,(H,20,22) |
Clé InChI |
QKTWKUDAEKPDKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11338517.png)
![8-(2-bromophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11338527.png)
![4-(benzylsulfanyl)-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338530.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11338531.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11338537.png)


![[4-(2-Methylpropoxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11338542.png)
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11338548.png)

![2-[1-(4-ethylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11338582.png)
![3-[(2-ethyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B11338585.png)
![[1-(Benzylsulfonyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11338586.png)
![Methyl 4,5-dimethoxy-2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11338596.png)
